molecular formula C22H14N4 B12457412 3,3'-{benzene-1,4-diylbis[(E)methylylidenenitrilo]}dibenzonitrile

3,3'-{benzene-1,4-diylbis[(E)methylylidenenitrilo]}dibenzonitrile

Cat. No.: B12457412
M. Wt: 334.4 g/mol
InChI Key: VWUTWFMHWUNRBM-UHFFFAOYSA-N
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Description

3-[(E)-({4-[(E)-[(3-cyanophenyl)imino]methyl]phenyl}methylidene)amino]benzonitrile is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-({4-[(E)-[(3-cyanophenyl)imino]methyl]phenyl}methylidene)amino]benzonitrile typically involves a series of chemical reactions starting from commercially available reagents. One common method involves the reaction of benzaldehyde derivatives with amines under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as paraxylene and catalysts like ionic liquids to promote the reaction and increase yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors and advanced catalytic systems can enhance the reaction efficiency and reduce production costs. Additionally, green chemistry approaches, such as the use of recyclable ionic liquids, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-({4-[(E)-[(3-cyanophenyl)imino]methyl]phenyl}methylidene)amino]benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride (LiAlH4), and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitrile groups with LiAlH4 can yield primary amines, while oxidation can produce corresponding carboxylic acids .

Scientific Research Applications

3-[(E)-({4-[(E)-[(3-cyanophenyl)imino]methyl]phenyl}methylidene)amino]benzonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral properties.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[(E)-({4-[(E)-[(3-cyanophenyl)imino]methyl]phenyl}methylidene)amino]benzonitrile involves its interaction with specific molecular targets and pathways. For example, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The nitrile groups can also participate in nucleophilic addition reactions, leading to the formation of reactive intermediates that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-({4-[(E)-[(3-cyanophenyl)imino]methyl]phenyl}methylidene)amino]benzonitrile is unique due to its specific structural features, such as the presence of multiple nitrile groups and aromatic rings. These features confer distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C22H14N4

Molecular Weight

334.4 g/mol

IUPAC Name

3-[[4-[(3-cyanophenyl)iminomethyl]phenyl]methylideneamino]benzonitrile

InChI

InChI=1S/C22H14N4/c23-13-19-3-1-5-21(11-19)25-15-17-7-9-18(10-8-17)16-26-22-6-2-4-20(12-22)14-24/h1-12,15-16H

InChI Key

VWUTWFMHWUNRBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=CC2=CC=C(C=C2)C=NC3=CC=CC(=C3)C#N)C#N

Origin of Product

United States

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